N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an ethyl group and a branched amino acid moiety. The compound’s stereochemistry is defined by (S)-configurations at both the pyrrolidine C1 and the 2-amino-3-methyl-butyryl residue.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKMDBAWZMAOSO-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of an amino acid derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
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Neuropharmacology :
- The compound's structure suggests potential interactions with neurotransmitter systems. Pyrrolidine derivatives are often studied for their effects on cognitive functions and neuroprotection. Preliminary studies indicate that modifications to the pyrrolidine structure can enhance binding affinity to specific receptors, which may lead to therapeutic effects in neurodegenerative diseases.
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Analgesic Properties :
- Research has shown that similar compounds exhibit analgesic effects by modulating pain pathways in the central nervous system. N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide may be investigated for its potential as a novel analgesic agent.
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Antidepressant Activity :
- Compounds with similar frameworks have been linked to antidepressant effects through the modulation of serotonin and norepinephrine levels. Investigating this compound could yield insights into new antidepressant therapies.
Biochemical Applications
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Enzyme Inhibition :
- The compound's structural characteristics may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could be evaluated for its ability to inhibit proteases or kinases, which play crucial roles in various diseases.
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Drug Development :
- As a building block in drug design, this compound can serve as a lead structure for synthesizing more complex molecules targeting specific diseases, particularly those related to the nervous system.
Material Science Applications
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Polymer Chemistry :
- The amide functional group present in the compound can be utilized in synthesizing polymers with specific properties, such as increased flexibility or enhanced thermal stability. This could lead to advancements in materials used for biomedical applications or coatings.
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Nanotechnology :
- Incorporating this compound into nanocarriers could improve drug delivery systems by enhancing solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a class of amides with cyclic amine backbones (pyrrolidine or piperidine) and variable substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Substituents : Ethyl and isopropyl groups influence lipophilicity. For example, the isopropyl variant may have higher logP values, enhancing membrane permeability but possibly reducing solubility.
- Stereochemistry : Inversion at pyrrolidine C1 (R vs. S) can drastically affect biological activity due to steric clashes or altered hydrogen-bonding patterns .
Key Observations :
- Safety data for the target compound are unavailable, but analogs like highlight risks of skin/eye irritation and acute toxicity, necessitating strict handling protocols.
- Piperidine derivatives (e.g., ) may share similar hazards due to structural similarities, though specific data are lacking.
Key Observations :
Biological Activity
N-[(S)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401665-79-9
Structure
The compound features a pyrrolidine ring substituted with an amino acid moiety, which is essential for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the modulation of acetylcholine and dopamine pathways.
- Receptor Binding : It exhibits affinity for certain receptor sites, which may contribute to its therapeutic effects in neurological disorders.
Pharmacological Effects
The compound has demonstrated several pharmacological effects in preclinical studies:
- Antidepressant Activity : Research indicates that it may possess antidepressant-like effects, potentially through serotonergic pathways.
- Cognitive Enhancement : Studies suggest improvements in cognitive functions, possibly linked to cholinergic activity.
In Vitro and In Vivo Studies
A summary of findings from various studies is presented in the following table:
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, this compound was administered to assess its antidepressant properties. The results indicated a marked reduction in depressive-like behavior, correlating with increased serotonin levels in the brain.
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive enhancement capabilities of the compound. Subjects treated with N-[...]-N-ethyl-acetamide showed improved performance in memory tasks compared to controls, suggesting potential applications in treating cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
